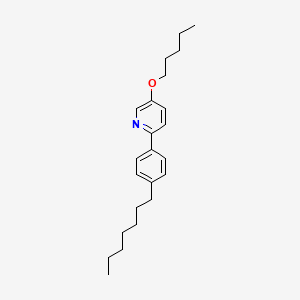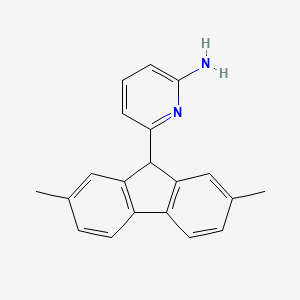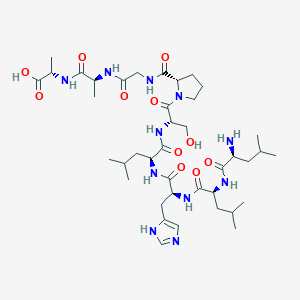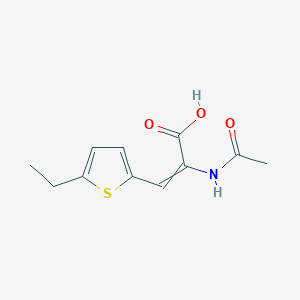![molecular formula C10H11NO5S2 B15166402 2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid CAS No. 192509-68-5](/img/structure/B15166402.png)
2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid is a chemical compound known for its unique structure and properties. It contains a hydroxyl group, a nitrophenyl group, and a disulfanyl linkage, making it an interesting subject for various chemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid typically involves the reaction of 2-nitrothiophenol with 2-hydroxy-4-mercaptobutanoic acid under oxidative conditions. The reaction is carried out in the presence of an oxidizing agent such as hydrogen peroxide or iodine, which facilitates the formation of the disulfide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar oxidative coupling reactions on a larger scale. The choice of oxidizing agent and reaction conditions would be optimized for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Alcohols, acids, bases.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Esters, ethers.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid involves its interaction with various molecular targets. The disulfide bond can undergo redox reactions, influencing cellular redox states. The nitrophenyl group can interact with biological molecules, potentially leading to antimicrobial or antioxidant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]pentanoic acid: Similar structure but with a pentanoic acid backbone.
2-Hydroxy-4-[(2-aminophenyl)disulfanyl]butanoic acid: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity .
Eigenschaften
CAS-Nummer |
192509-68-5 |
|---|---|
Molekularformel |
C10H11NO5S2 |
Molekulargewicht |
289.3 g/mol |
IUPAC-Name |
2-hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid |
InChI |
InChI=1S/C10H11NO5S2/c12-8(10(13)14)5-6-17-18-9-4-2-1-3-7(9)11(15)16/h1-4,8,12H,5-6H2,(H,13,14) |
InChI-Schlüssel |
QAFHYOJOGOLUNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SSCCC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


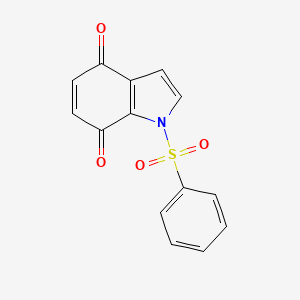
![1H,3H,5H-6,7a-Methanopyrrolo[1,2-c][1,3]oxazole](/img/structure/B15166328.png)
![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15166336.png)
![N-Benzyl-N-[4-[4-(3-methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B15166344.png)
![2-[(Diphenylphosphoryl)methyl]-1,3-dimethyl-1H-indole](/img/structure/B15166350.png)
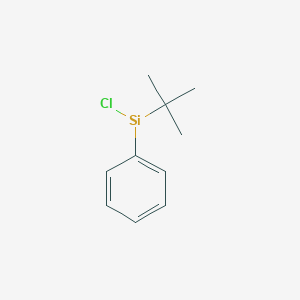
![Diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate](/img/structure/B15166372.png)
![Phenol, 4-[[5-(1,7-diazaspiro[4.4]non-7-yl)-3-pyridinyl]oxy]-](/img/structure/B15166378.png)
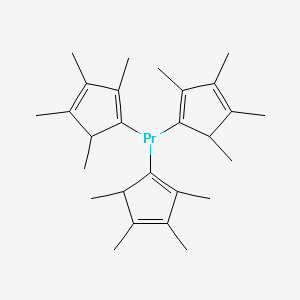
![2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B15166389.png)
